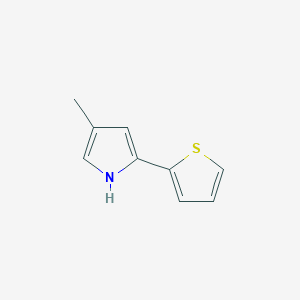

4-Methyl-2-(2-thienyl)pyrrole

Beschreibung

4-Methyl-2-(2-thienyl)pyrrole is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 4-position and a 2-thienyl group at the 2-position.

Eigenschaften

Molekularformel |

C9H9NS |

|---|---|

Molekulargewicht |

163.24 g/mol |

IUPAC-Name |

4-methyl-2-thiophen-2-yl-1H-pyrrole |

InChI |

InChI=1S/C9H9NS/c1-7-5-8(10-6-7)9-3-2-4-11-9/h2-6,10H,1H3 |

InChI-Schlüssel |

NHDKUVWMYSGYPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CNC(=C1)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Methyl-2-(2-Thienyl)pyrrol kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz ist die Paal-Knorr-Synthese, die die Kondensation von 1,4-Dicarbonylverbindungen mit Aminen beinhaltet. So kann beispielsweise die Reaktion von 2,5-Dimethoxytetrahydrofuran mit 2-Thienylamin in Gegenwart einer katalytischen Menge Eisen(III)-chlorid das gewünschte Pyrrolderivat liefern .

Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Methyl-2-(2-Thienyl)pyrrol beinhaltet in der Regel skalierbare Synthesewege, die eine hohe Ausbeute und Reinheit gewährleisten. Die Paal-Knorr-Synthese ist aufgrund ihrer operativen Einfachheit und Effizienz unter milden Reaktionsbedingungen weiterhin ein bevorzugtes Verfahren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Methyl-2-(2-Thienyl)pyrrol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrrol-2,5-dione zu bilden.

Reduktion: Reduktionsreaktionen können Dihydropyrrolderivate liefern.

Substitution: Elektrophile Substitutionsreaktionen sind üblich, wobei der Thiophenring mit verschiedenen Substituenten funktionalisiert werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Die elektrophile Substitution erfolgt oft unter Verwendung von Reagenzien wie Brom oder Chlor unter sauren Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind substituierte Pyrrole, Dihydropyrrole und Pyrrol-2,5-dione, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(2-Thienyl)pyrrol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterozyklischer Verbindungen.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Die Forschung untersucht die Verwendung in der Medikamentenentwicklung, insbesondere das Potenzial als Pharmakophor in der pharmazeutischen Chemie.

Industrie: Die Verbindung wird zur Herstellung von leitfähigen Polymeren verwendet, die in der organischen Elektronik unerlässlich sind, wie z. B. organische Leuchtdioden (OLEDs) und organische Feldeffekttransistoren (OFETs)

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-2-(2-Thienyl)pyrrol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an Elektronentransferprozessen teilzunehmen, was sie in der Materialwissenschaft für die Entwicklung leitfähiger Materialien wertvoll macht .

Ähnliche Verbindungen:

2,5-Di(2-thienyl)pyrrol: Diese Verbindung enthält ebenfalls sowohl Pyrrol- als auch Thiophenringe, unterscheidet sich aber im Substitutionsschema.

Polythiophene: Dies sind Polymere, die Thiopheneinheiten enthalten und für ihre hohe Leitfähigkeit und Stabilität bekannt sind.

Polypyrrole: Diese Polymere bestehen aus Pyrroleinheiten und werden für ihre Leitfähigkeit und Redoxeigenschaften geschätzt.

Einzigartigkeit: 4-Methyl-2-(2-Thienyl)pyrrol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere elektronische Eigenschaften verleiht. Dies macht es besonders nützlich für Anwendungen, die eine präzise Steuerung der elektronischen Eigenschaften erfordern, wie z. B. bei der Entwicklung fortschrittlicher Materialien für die organische Elektronik .

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(2-thienyl)pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in materials science for the development of conductive materials .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 4-Methyl-2-(2-thienyl)pyrrole and Analogous Compounds

Key Findings

Core Heterocycle Influence

- Thiazole vs. Pyrrole: Compound 1 (thiazole core) demonstrated enzyme-stabilizing effects in phosphoenolpyruvate carboxykinase studies, increasing thermal stability (ΔTm ≈ 8°C) and exhibiting stronger Vmax inhibition than Km modulation. This suggests the thiazole ring may enhance binding affinity or alter interaction mechanisms compared to pyrrole derivatives .

- Pyrazole vs.

Substituent Effects

- Thienyl vs. Methylthio Phenyl : The dihydropyrrole analog () replaces the thienyl group with a methylthio phenyl substituent, synthesized via a tert-butyl carbamate intermediate. This modification may reduce aromatic conjugation, impacting reactivity or solubility .

Biologische Aktivität

4-Methyl-2-(2-thienyl)pyrrole is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial and anticancer applications. This article reviews the biological activity of 4-Methyl-2-(2-thienyl)pyrrole, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Methyl-2-(2-thienyl)pyrrole is characterized by a five-membered heterocyclic structure. The presence of both a thienyl group and a methyl substituent on the pyrrole ring contributes to its unique chemical properties and biological activities. The molecular formula is , and its structure can be represented as follows:

The biological activity of 4-Methyl-2-(2-thienyl)pyrrole is attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown the ability to disrupt bacterial cell membranes, leading to cell death. This effect may be due to its lipophilic nature, allowing it to penetrate bacterial membranes effectively .

- Anticancer Properties : Research indicates that 4-Methyl-2-(2-thienyl)pyrrole induces apoptosis in cancer cells through the activation of intrinsic and extrinsic signaling pathways. It has been reported to trigger caspase activation, leading to programmed cell death in various cancer cell lines .

Antimicrobial Activity

Studies have demonstrated that 4-Methyl-2-(2-thienyl)pyrrole exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

In vitro studies have assessed the anticancer efficacy of 4-Methyl-2-(2-thienyl)pyrrole against several human cancer cell lines. The growth inhibition (GI) values are presented in Table 2.

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.1 | Induction of apoptosis via caspase activation |

| MCF-7 | 0.2 | Cell cycle arrest and apoptosis |

| HT-29 | 0.15 | Mitochondrial stress leading to cell death |

Case Studies

- Antimicrobial Efficacy : A study conducted by Kilic-Kurt et al. (2019) evaluated the antimicrobial properties of various pyrrole derivatives, including 4-Methyl-2-(2-thienyl)pyrrole, demonstrating its effectiveness against resistant bacterial strains .

- Antitumor Activity : In another study, Brindisi et al. (2019) reported that this compound significantly reduced tumor mass in murine models at doses lower than those required for conventional chemotherapeutics, indicating its potential as a lead compound for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.